Mangostin
Overview
Description
Mangostin, also known as α-Mangostin, is a xanthone predominantly found in Garcinia mangostana . It is highly valued for its juicy, delicate texture and slightly astringent flavor . The fruit is commonly eaten fresh, canned, or dried . The plant is used locally in traditional medicine and has been promoted as an alternative cancer treatment .
Synthesis Analysis
A series of xanthone derivatives based on α-mangostin were designed and synthesized . The concise, efficient synthesis of alpha-mangostin is described in eight simple steps with 8.3% overall yield . Structure–activity relationship analysis indicates that the maintenance of the isopentene group at C-8 is essential for the cytotoxic activity .
Molecular Structure Analysis
α-Mangostin is a xanthone derivative, which can be isolated from the pericarps of the mangosteen fruit (Garcinia mangostana L.) . The main interaction between α-mangostin and human serum albumin (HSA) is hydrophobic interactions, while the main interaction between α-mangostin and transferrin (TRF) is hydrogen bonding and Van der Waals forces .
Chemical Reactions Analysis
α-Mangostin exerts promising anti-obesity, hepatoprotective, antidiabetic, cardioprotective, antioxidant, and anti-inflammatory effects on various pathways in cardiometabolic diseases . Structure–activity relationship (SAR) analysis reveals that the isopentene group at C-8 is critical for retaining the exceptional cytotoxicity of α-mangostin .
Physical And Chemical Properties Analysis
Mangostin is a plant/plant extract used in some OTC (over-the-counter) products . The molecular formula of Mangostin is C24H26O6 .
Scientific Research Applications
2. Anti-Cancer Effects Xanthones from mangosteen pericarps, such as α-mangostin, β-mangostin, and γ-mangostin, have demonstrated anti-cancer effects. These compounds inhibit human cancer cell growth and induce apoptosis through mechanisms like cell-cycle arrest and activation of the intrinsic apoptosis pathway. This highlights the potential of xanthones in cancer prevention and therapy (Akao, Nakagawa, Iinuma, & Nozawa, 2008).
3. Anti-Inflammatory and Immunomodulatory Activities Compounds from Garcinia mangostana, including α- and γ-mangostins, show significant anti-inflammatory activity. They inhibit nitric oxide and prostaglandin E2 releases, suggesting potential for treating inflammatory-related diseases (Tewtrakul, Wattanapiromsakul, & Mahabusarakam, 2009).
4. Antiplasmodial Properties Mangostin and its synthetic derivatives have demonstrated potent antiplasmodial activity against Plasmodium falciparum, indicating potential for malaria treatment (Mahabusarakam, Kuaha, Wilairat, & Taylor, 2006).
5. Neuroprotective Effects in Alzheimer's Disease α-Mangostin has shown neuroprotective properties in Alzheimer’s disease models. It improves insulin secretion and protects cells from oxidative stress, suggesting potential therapeutic applications for neurodegenerative diseases (Chen et al., 2020).
6. Antimicrobial Activity α-Mangostin demonstrates activity against vancomycin-resistant Enterococci and methicillin-resistant Staphylococcus aureus. It shows synergism with some antibiotics, indicating potential use in controlling resistant bacterial infections (Sakagami et al., 2005).
Safety And Hazards
When handling Mangostin, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The application of α-mangostin, particularly in cardiometabolic diseases, has been steadily investigated over the years . Investigations have been performed using in vitro cellular models, in vivo animal models and human volunteer intervention, with the majority of studies demonstrating promising results . The utility of α-mangostin as an investigational tool for certain diseases and how future derivatives may increase selectivity and potency for specific disease states is an area of ongoing research .
properties
IUPAC Name |
1,3,6-trihydroxy-7-methoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O6/c1-12(2)6-8-14-16(25)10-19-21(22(14)27)23(28)20-15(9-7-13(3)4)24(29-5)17(26)11-18(20)30-19/h6-7,10-11,25-27H,8-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRIZKKCNOBBMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)OC)CC=C(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210420 | |
Record name | Mangostin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | alpha-Mangostin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035796 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in methanol | |
Record name | Mangostin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8103 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Mangostin | |
Color/Form |
Faint yellow to yellow powder | |
CAS RN |
6147-11-1 | |
Record name | α-Mangostin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6147-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Mangostin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mangostin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14371 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mangostin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Mangostin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30552 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Mangostin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27593 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Mangostin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,6-Trihydroxy-7-methoxy-2,8-bis(3-methyl-2-butenyl)-9H-xanthen- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | MANGOSTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6RIV93RU1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Mangostin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8103 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | alpha-Mangostin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035796 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
180 - 181 °C | |
Record name | alpha-Mangostin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035796 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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